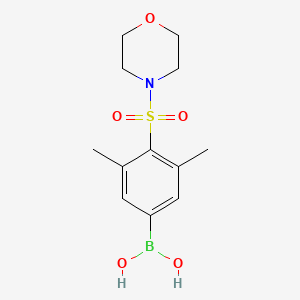

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid

Description

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with methyl groups at the 3- and 5-positions, a morpholinosulfonyl group at the 4-position, and a boronic acid (-B(OH)₂) functional group. The morpholinosulfonyl moiety consists of a sulfonamide-linked morpholine ring, a six-membered heterocycle containing one nitrogen and one oxygen atom. This structural configuration confers unique electronic and steric properties, making the compound valuable in Suzuki-Miyaura cross-coupling reactions, biomedical applications, and materials science .

Properties

IUPAC Name |

(3,5-dimethyl-4-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-9-7-11(13(15)16)8-10(2)12(9)20(17,18)14-3-5-19-6-4-14/h7-8,15-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCNHDAUCGNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-4-(morpholinosulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol)

Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon)

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Overview

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid (CAS No. 1704067-46-8) is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is primarily utilized in medicinal chemistry, materials science, and biochemical assays.

Medicinal Chemistry

This compound is studied for its potential as a pharmacophore in drug development. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it a useful scaffold for designing inhibitors targeting enzymes involved in various diseases.

Key Areas of Investigation:

- Anticancer Agents: Research indicates its potential in developing inhibitors for cancer-related pathways, particularly those involving proteasomes and kinases.

- Antimicrobial Properties: Studies suggest that this compound may exhibit antibacterial effects, making it a candidate for new antibiotic formulations.

Materials Science

In materials science, this compound is explored for its role in synthesizing advanced materials such as polymers and nanomaterials. Its unique structural properties allow it to act as a cross-linking agent or a building block in polymer chemistry.

Applications:

- Polymer Synthesis: Used to enhance the mechanical properties and thermal stability of polymers.

- Nanocomposites: Its incorporation into nanomaterials can improve electrical conductivity and thermal properties.

Biochemical Assays

This compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways.

Usage Examples:

- Enzyme Inhibition Studies: It helps in understanding the mechanisms of action of various enzymes by serving as an inhibitor.

- Cellular Pathway Analysis: Utilized to investigate signaling pathways within cells, contributing to the understanding of disease mechanisms.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound as an inhibitor of specific cancer cell lines. The results demonstrated significant growth inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Polymer Development

Research documented in Advanced Materials highlighted the use of this boronic acid derivative in creating high-performance polymeric materials. The incorporation of this compound led to enhanced thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide-Linked Boronic Acids

The target compound belongs to a class of sulfonamide-functionalized arylboronic acids. Key structural analogs and their distinguishing features are summarized below:

*Calculated based on analogous compounds.

Key Observations:

This affects reactivity in cross-coupling reactions, where excessive steric bulk may hinder catalytic activity . The N-methylsulfamoyl analog (MW 243.09) exhibits reduced steric hindrance, enabling faster reaction kinetics in some Suzuki-Miyaura couplings .

Electronic Effects :

- Morpholine’s oxygen atom increases electron-withdrawing effects on the sulfonamide group, enhancing the boronic acid’s acidity (pKa ~7–8) compared to purely alkyl-substituted analogs. This improves its ability to form reversible esters with diols, relevant in glucose-sensing applications .

- Piperazine-containing analogs (e.g., 4-methylpiperazine) introduce basic nitrogen centers, altering solubility in aqueous environments .

Biological Activity: Pyrrolidine and piperidine derivatives have shown promise as histone deacetylase (HDAC) inhibitors in fungal pathogens, with IC₅₀ values comparable to trichostatin A . The N-methylsulfamoyl analog (CAS 1704069-04-4) carries hazard warnings (H302, H315) due to moderate toxicity, whereas morpholino derivatives may exhibit improved safety profiles .

Material Science Applications: Boronic acid-functionalized cryogels with ligand densities up to 0.057 mmol/g (e.g., AG-alkyne@polymer-pBA) demonstrate the importance of substituent-driven ligand efficiency. The morpholino group’s polarity may enhance binding capacity for cis-diol-containing molecules like adenosine .

Biomedical Potential

Biological Activity

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid, identified by its CAS number 1704067-46-8, is a compound of significant interest in various fields of research, particularly in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure:

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with morpholino and sulfonyl groups. This unique structure contributes to its reactivity and biological properties.

Synthesis:

The synthesis typically involves the reaction of 3,5-dimethyl-4-(morpholinosulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is conducted in the presence of bases like potassium carbonate and solvents such as toluene or ethanol, optimized for large-scale production using continuous flow reactors to ensure consistent quality .

The primary mechanism of action for this compound is through its role as a reagent in Suzuki–Miyaura coupling reactions. This allows for the synthesis of complex organic molecules which are crucial in drug development . Additionally, it has been explored for its potential in developing fluorescent probes for biological imaging and as a scaffold for kinase inhibitors .

Therapeutic Applications

-

Cancer Research:

- The compound has been investigated for its role in synthesizing kinase inhibitors, which are pivotal in cancer treatment due to their ability to interfere with cell signaling pathways that promote tumor growth .

- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology .

- Neurodegenerative Diseases:

- Antimicrobial Activity:

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key structural features of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid that influence its reactivity in cross-coupling reactions?

- The 3,5-dimethyl groups introduce steric hindrance, which can slow reaction kinetics but improve regioselectivity in Suzuki-Miyaura couplings. The electron-withdrawing morpholinosulfonyl group enhances the electrophilicity of the boron center, facilitating transmetalation. Characterization via NMR and XRD (as demonstrated for similar compounds) is critical to confirm substituent effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Follow OSHA HCS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of exposure, move to fresh air and seek medical attention. Store in a cool, dry place away from oxidizers, as boronic acids are moisture-sensitive .

Q. How is the compound typically purified after synthesis?

- Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane eluents) are common. LC-MS/MS can monitor purity, with limits of detection (LOD) as low as 1 ppm for boronic acid impurities .

Advanced Research Questions

Q. How can LC-MS/MS be optimized to quantify trace impurities in this compound?

- Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Electrospray ionization (ESI) in negative mode enhances sensitivity for boronic acids. Validate the method per ICH guidelines, ensuring linearity (R² > 0.99), accuracy (90–110%), and robustness against matrix effects .

Q. What computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) and Fukui indices to assess Lewis acidity. Comparative studies with 3,5-difluorophenylboronic acid show how substituents modulate charge distribution .

Q. How does the morpholinosulfonyl group influence interactions in drug delivery systems?

- The morpholine moiety enhances water solubility and enables pH-responsive behavior. In hydrogels, the sulfonyl group forms hydrogen bonds with polyols (e.g., glucose), enabling controlled release mechanisms. Competitive binding assays with fructose validate specificity .

Q. What strategies mitigate hydrolysis of the boronic acid group during long-term storage?

- Lyophilization or storage under inert gas (argon) in anhydrous solvents (e.g., THF) reduces hydrolysis. Adding stabilizers like 1,4-dioxane or coordinating agents (e.g., triethanolamine) can also protect the boron center .

Q. How do steric effects from 3,5-dimethyl substituents alter Lewis acidity compared to unsubstituted analogs?

- Gutmann-Beckett NMR titration with Et₃PO quantifies Lewis acidity. Methyl groups reduce accessibility to the boron center, lowering acidity (Δδ < 30 ppm) compared to trifluoromethyl-substituted analogs. Childs’ method using IR spectroscopy corroborates these trends .

Methodological Notes

- Synthesis : Suzuki-Miyaura coupling of 4-bromo-3,5-dimethylbenzenesulfonyl chloride with morpholine, followed by boronation via lithium-halogen exchange and quenching with B(OMe)₃ .

- Characterization : Multinuclear NMR (¹¹B, ¹H, ¹³C), high-resolution mass spectrometry (HRMS), and single-crystal XRD for structural confirmation .

- Applications : Catalysis in C–X bond formation, glucose-responsive hydrogels, and as a ligand in metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.